Cas no 70066-66-9 (4-(2-Bromophenyl)phenol)

4-(2-Bromophenyl)phenol 化学的及び物理的性質

名前と識別子

-

- 2'-bromo-4-biphenylol

- starbld0048765

- MFCD11574772

- 2'-Bromobiphenyl-4-ol

- 70066-66-9

- SCHEMBL11288181

- 2'-BROMO-[1,1'-BIPHENYL]-4-OL

- 4-(2-bromophenyl)phenol

- NS-03669

- AKOS002678250

- 4-(2-Bromophenyl)phenol

-

- MDL: MFCD11574772

- インチ: InChI=1S/C12H9BrO/c13-12-4-2-1-3-11(12)9-5-7-10(14)8-6-9/h1-8,14H

- InChIKey: XESUCEJPGYWGSK-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C(C(=C1)C2=CC=C(C=C2)O)Br

計算された属性

- せいみつぶんしりょう: 247.98368g/mol

- どういたいしつりょう: 247.98368g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 175

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.2

- トポロジー分子極性表面積: 20.2Ų

4-(2-Bromophenyl)phenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| A2B Chem LLC | AO84013-250mg |

4-(2-bromophenyl)phenol |

70066-66-9 | 95% | 250mg |

$393.00 | 2024-04-19 | |

| OTAVAchemicals | 1179356-50MG |

2'-bromo-[1,1'-biphenyl]-4-ol |

70066-66-9 | 95% | 50MG |

$58 | 2023-06-25 | |

| TRC | B804793-10mg |

4-(2-Bromophenyl)phenol |

70066-66-9 | 10mg |

$ 50.00 | 2022-06-06 | ||

| OTAVAchemicals | 1179356-100MG |

2'-bromo-[1,1'-biphenyl]-4-ol |

70066-66-9 | 95% | 100MG |

$104 | 2023-06-25 | |

| OTAVAchemicals | 1179356-250MG |

2'-bromo-[1,1'-biphenyl]-4-ol |

70066-66-9 | 95% | 250MG |

$173 | 2023-06-25 | |

| A2B Chem LLC | AO84013-50mg |

4-(2-bromophenyl)phenol |

70066-66-9 | 95% | 50mg |

$265.00 | 2024-04-19 | |

| TRC | B804793-100mg |

4-(2-Bromophenyl)phenol |

70066-66-9 | 100mg |

$ 160.00 | 2022-06-06 | ||

| TRC | B804793-50mg |

4-(2-Bromophenyl)phenol |

70066-66-9 | 50mg |

$ 95.00 | 2022-06-06 | ||

| A2B Chem LLC | AO84013-100mg |

4-(2-bromophenyl)phenol |

70066-66-9 | 95% | 100mg |

$316.00 | 2024-04-19 |

4-(2-Bromophenyl)phenol 関連文献

-

Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921

-

Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851

-

Susana Ibáñez,Radu Silaghi-Dumitrescu,Pablo J. Sanz Miguel,Deepali Gupta,Bernhard Lippert Dalton Trans., 2012,41, 6094-6103

-

Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463

-

Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214

-

Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885

-

Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535

-

Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167

-

Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352

-

Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603

4-(2-Bromophenyl)phenolに関する追加情報

4-(2-Bromophenyl)phenol: A Comprehensive Overview

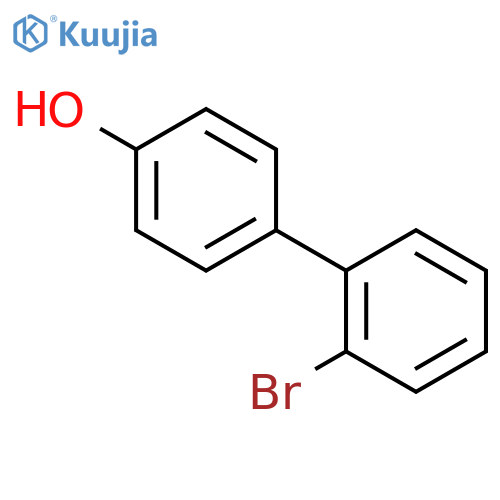

4-(2-Bromophenyl)phenol, also known by its CAS registry number CAS No. 70066-66-9, is a chemical compound that has garnered significant attention in various fields of scientific research. This compound is a derivative of phenol, with a bromine atom substituted at the 2-position of the phenyl ring. The structure of 4-(2-Bromophenyl)phenol consists of two aromatic rings connected by a single bond, with the bromine atom located on the second ring and the hydroxyl group (-OH) on the fourth position of the first ring.

The synthesis of 4-(2-Bromophenyl)phenol typically involves nucleophilic aromatic substitution or coupling reactions, depending on the desired regioselectivity and yield. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses, reducing production costs and minimizing waste. These methods often utilize transition metal catalysts, such as palladium or copper complexes, to facilitate coupling reactions between aryl halides and phenolic compounds.

4-(2-Bromophenyl)phenol has been extensively studied for its potential applications in materials science, particularly in the development of advanced materials such as organic semiconductors and stimuli-responsive polymers. The compound's unique electronic properties, derived from its aromatic structure and substituents, make it an ideal candidate for use in organic electronics. For instance, researchers have explored its role in creating high-performance organic field-effect transistors (OFETs), where it serves as a key component in the active layer due to its excellent charge transport properties.

In addition to its electronic applications, 4-(2-Bromophenyl)phenol has also been investigated for its biological activity. Recent studies have demonstrated that this compound exhibits potent anti-inflammatory and antioxidant properties, making it a promising candidate for drug development. Its ability to modulate cellular signaling pathways involved in inflammation suggests potential therapeutic applications in conditions such as arthritis and neurodegenerative diseases.

The environmental impact of 4-(2-Bromophenyl)phenol is another area of active research. Given its widespread use in industrial and pharmaceutical applications, understanding its fate and toxicity in aquatic environments is crucial. Recent eco-toxicological studies have shown that while the compound exhibits moderate toxicity to aquatic organisms, its persistence in the environment is relatively low due to rapid biodegradation under aerobic conditions.

In conclusion, 4-(2-Bromophenyl)phenol, with its CAS number CAS No. 70066-66-9, is a versatile compound with diverse applications across multiple scientific disciplines. From materials science to pharmacology, ongoing research continues to uncover new potentials for this compound, solidifying its importance in both academic and industrial settings.

70066-66-9 (4-(2-Bromophenyl)phenol) 関連製品

- 1552764-70-1(2-(5-Chlorothiophen-2-yl)pyridin-3-amine)

- 91216-38-5(7,7,9-trimethyl-1,3-diazaspiro4.5decane-2,4-dione)

- 1514561-27-3((4-bromo-3-methylphenyl)methyl(2-ethoxyethyl)amine)

- 2169191-04-0(7-methoxy-2-methyl-1,8-naphthyridine-4-carboxylic acid)

- 1394346-20-3(Dimethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphine oxide)

- 120003-59-0(2-(Pyridin-3-ylmethoxy)benzoic Acid)

- 1805855-23-5(2-(1-Chloro-2-oxopropyl)-3-fluoromandelic acid)

- 1806676-37-8(4-(3-Bromo-2-oxopropyl)-2-ethylmandelic acid)

- 2137056-90-5(tert-butyl (2S)-2-(prop-2-ynoyl)pyrrolidine-1-carboxylate)

- 853749-74-3(3-(furan-2-yl)-6-(E)-2-(4-methoxyphenyl)ethenyl-1,2,4triazolo3,4-b1,3,4thiadiazole)